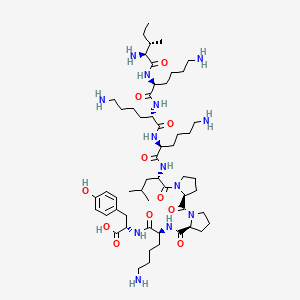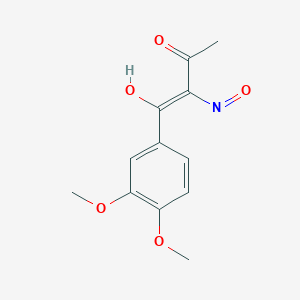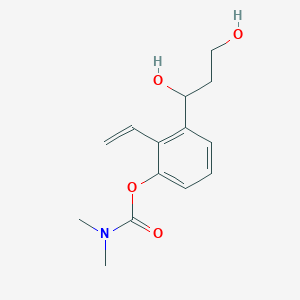
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate is a chemical compound with a unique structure that combines a carbamate group with a dihydroxypropyl and ethenylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate typically involves the reaction of 3-(1,3-Dihydroxypropyl)-2-ethenylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic addition reactions can be carried out using halogens or hydrogen halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dihydroxypropyl and ethenylphenyl moieties can also interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity.
類似化合物との比較
Similar Compounds
3-Monochloropropane-1,2-diol (3-MCPD): A contaminant formed during food processing, known for its toxic effects.
2,3-Dihydroxypropyl mercapturic acid: A metabolite of 3-MCPD, used as a biomarker for exposure.
Uniqueness
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
649722-46-3 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC名 |
[3-(1,3-dihydroxypropyl)-2-ethenylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H19NO4/c1-4-10-11(12(17)8-9-16)6-5-7-13(10)19-14(18)15(2)3/h4-7,12,16-17H,1,8-9H2,2-3H3 |
InChIキー |
XRXAKZRBVXILDR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=CC=CC(=C1C=C)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


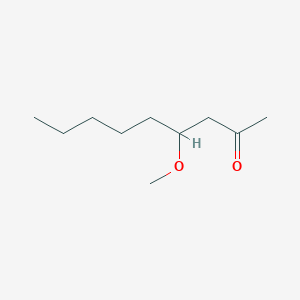
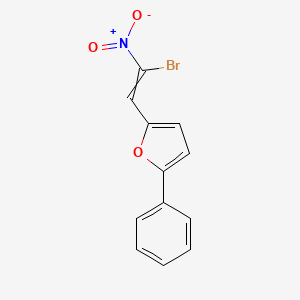
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
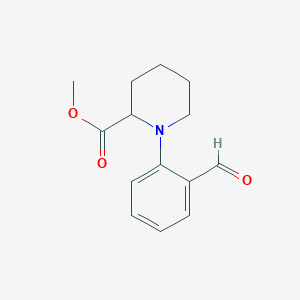
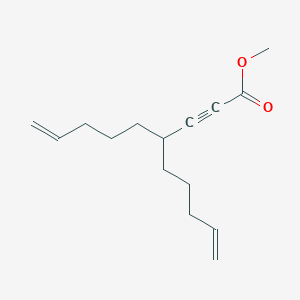
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

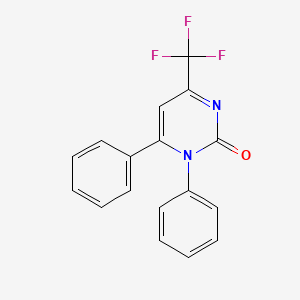
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

